Product packaging for 2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one(Cat. No.:CAS No. 86969-24-6)

2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No.: B3057980
CAS No.: 86969-24-6
M. Wt: 149.15 g/mol
InChI Key: OANCDMKMIRUSPS-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 1843260-69-4) is a high-purity chemical intermediate belonging to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds. This scaffold has been identified as a promising core structure in medicinal chemistry and materials science. In infectious disease research, the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified through high-throughput screening as a potential antituberculosis lead with activity against Mycobacterium tuberculosis (Mtb) . Structure-activity relationship (SAR) studies are crucial for this scaffold, as minor modifications can significantly alter its biological activity and mechanism of action . In other therapeutic areas, this core structure is a key component in developing potent and selective inhibitors, such as for the phosphoinositide 3-kinase δ (PI3Kδ) target, which is relevant for inflammatory and autoimmune diseases like asthma and COPD . Furthermore, derivatives of pyrazolo[1,5-a]pyrimidine exhibit favorable photophysical properties, including tunable absorption and emission and good solid-state emission intensities, making them strategic compounds for optical applications and potential use as fluorophores . The compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol is provided for research applications only. All information is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B3057980 2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 86969-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-6-8-3-2-7(11)10(6)9-5/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANCDMKMIRUSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=O)N2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571465
Record name 2-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86969-24-6
Record name 2-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylpyrazolo 1,5 a Pyrimidin 7 4h One and Structural Analogues

Foundational Cyclocondensation Approaches

Cyclocondensation reactions form the bedrock of pyrazolo[1,5-a]pyrimidine (B1248293) synthesis. These methods typically involve the reaction of a 1,3-bisnucleophilic aminopyrazole with a 1,3-biselectrophilic reagent, leading to the formation of the fused pyrimidine (B1678525) ring. mdpi.com The choice of both the aminopyrazole precursor and the biselectrophilic partner dictates the substitution pattern of the final product, offering a high degree of synthetic flexibility. mdpi.com

Reactions of Aminopyrazoles with 1,3-Biselectrophilic Reagents

A widely employed and effective strategy for constructing the pyrazolo[1,5-a]pyrimidine core is the condensation of 5-aminopyrazoles with various 1,3-biselectrophilic reagents. mdpi.comnih.gov In these reactions, the 5-aminopyrazole acts as a binucleophile, with the exocyclic amino group and the endocyclic nitrogen atom attacking the electrophilic centers of the 1,3-dicarbonyl compound or its equivalent. nih.gov This is followed by a cyclization and dehydration cascade to yield the fused bicyclic system. nih.gov The reaction conditions can be tailored, often employing acidic or basic catalysis to facilitate the cyclization process. nih.gov

The one-step cyclocondensation reaction between commercially available β-ketoesters and aminopyrazoles represents a general and straightforward method for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones. acs.orgnih.gov This approach is particularly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov The reaction proceeds by the initial formation of an enamine intermediate through the condensation of the aminopyrazole with the keto group of the β-ketoester, followed by intramolecular cyclization and elimination of an alcohol molecule. A variety of substituted pyrazolo[1,5-a]pyrimidin-7(4H)-ones can be accessed through this methodology by varying the substituents on both the aminopyrazole and the β-ketoester starting materials. acs.orgnih.gov

Aminopyrazole Reactantβ-Ketoester ReactantResulting Product
5-amino-3-methylpyrazoleEthyl acetoacetate2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
5-amino-3-phenylpyrazoleEthyl benzoylacetate2,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a frequently utilized and robust strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This method allows for the introduction of diverse substituents onto the pyrimidine ring, thereby influencing the electronic and steric properties of the final molecule. nih.gov The reaction mechanism involves the nucleophilic attack of the amino group of the pyrazole (B372694) on one of the carbonyl carbons of the β-dicarbonyl compound, leading to an intermediate that subsequently undergoes cyclization and dehydration to form the fused ring system. nih.gov The choice of the β-dicarbonyl compound is a critical determinant of the substitution pattern on the resulting pyrimidine ring. nih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds such as 2-acetylcyclopentanone (B155173) has been shown to produce cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov

Aminopyrazole Reactantβ-Dicarbonyl CompoundResulting Product
3-methyl-1H-pyrazol-5-amineAcetylacetone2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
3-phenyl-1H-pyrazol-5-amineDibenzoylmethane2,5,7-triphenylpyrazolo[1,5-a]pyrimidine

β-Enaminones are valuable 1,3-biselectrophilic reagents for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of aminopyrazoles with β-enaminones provides a regioselective route to substituted pyrazolo[1,5-a]pyrimidines. researchgate.net The reaction mechanism is believed to proceed via an initial aza-Michael type addition of the exocyclic amino group of the aminopyrazole to the β-carbon of the enaminone, followed by cyclization and elimination of a secondary amine. researchgate.net Microwave-assisted synthesis has been shown to be a highly efficient method for this transformation, often leading to high yields and short reaction times under solvent-free conditions. researchgate.netresearchgate.net This methodology has been successfully applied to synthesize a variety of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. researchgate.net

Aminopyrazole Reactantβ-Enaminone ReactantReaction ConditionsResulting Product
3-methyl-1H-pyrazol-5-amine(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneMicrowave irradiation, 180 °C, 2 min, solvent-free2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
3-(tert-butyl)-1H-pyrazol-5-amine(E)-4-(dimethylamino)but-3-en-2-oneMicrowave irradiation, 180 °C, 2 min, solvent-free2-(tert-butyl)-7-methylpyrazolo[1,5-a]pyrimidine

The reaction of pyrazolamines with enynones provides a regioselective synthesis of 7-(trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines. acs.org This method is characterized by its high yields and straightforward product purification. acs.org Additionally, the synthesis of 5-aminopyrazoles, which are key precursors for the target compounds, can be achieved through the addition of hydrazine (B178648) to allenic or acetylenic nitriles, yielding 3-alkyl-substituted 5-aminopyrazoles in excellent yields. rsc.org The traditional synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives, which are structurally related to pyrazolo[1,5-a]pyrimidines, involves a 1,3-dipolar cycloaddition between an N-amino-pyridinium salt and an alkyne ester. sci-hub.se

Aminopyrazole ReactantAlkyne/Acetylenic Ester ReactantReaction ConditionsResulting Product
2-phenyl-1H-pyrazol-5-amine(E)-5-(trimethylsilyl)pent-2-en-4-yn-1-oneEtOH, 78 °C, 12-20 h2-phenyl-7-(trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidine
HydrazineBut-2-ynenitrile-5-amino-3-methylpyrazole

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect in the synthesis of pyrazolo[1,5-a]pyrimidines, as the position of substituents on the heterocyclic core significantly influences their biological activity. Several strategies have been developed to control the regiochemical outcome of the cyclocondensation reactions.

In the reaction of aminopyrazoles with β-enaminones, the use of a dimethylamino leaving group directs the initial condensation to occur via an aza-Michael addition, where the exocyclic NH2 group of the aminopyrazole attacks the β-carbon of the enaminone. researchgate.net Subsequent cyclization leads to the regioselective formation of the pyrazolo[1,5-a]pyrimidine. researchgate.net

Furthermore, the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives can be achieved through a multi-step sequence starting from 5-amino-3-methylpyrazole. nih.gov This involves reaction with diethyl malonate to form a dihydroxy-heterocycle, followed by chlorination and subsequent nucleophilic substitution. The selectivity of this substitution is attributed to the higher reactivity of the chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core. nih.gov

In the context of related pyrazolo[1,5-a]pyridines, controlling the regioselectivity of the reaction between an asymmetric N-amino-pyridinium salt and an alkyne ester has been a challenge, often resulting in a mixture of regioisomers. sci-hub.se However, specific methods have been developed to reliably control this regioselectivity, which is crucial for accessing specific isomers for drug discovery programs. sci-hub.se

Starting MaterialsKey Strategy for RegiocontrolResulting Regioisomer
5-amino-3-methylpyrazole and diethyl malonateSequential functionalization of the pyrazolo[1,5-a]pyrimidine core, exploiting the differential reactivity of positions 5 and 7.Selectively substituted 2-methylpyrazolo[1,5-a]pyrimidines. nih.gov
Asymmetric N-amino-pyridinium salts and alkyne estersDevelopment of specific reaction protocols to direct the cycloaddition.Regioselectively substituted pyrazolo[1,5-a]pyridines. sci-hub.se

Advanced Synthetic Transformations

To expand the chemical space and generate diverse libraries of pyrazolo[1,a]pyrimidine derivatives for various applications, researchers have developed and employed a range of advanced synthetic transformations. These modern techniques offer greater efficiency, control, and complexity in molecular design.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as powerful tools for the efficient synthesis of pyrazolo[1,5-a]pyrimidines. nih.govdistantreader.org These one-pot reactions are highly atom-economical and can rapidly generate structural diversity. distantreader.org

A notable example is the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds. nih.gov This method proceeds through the initial formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to construct the pyrazolo[1,5-a]pyrimidine core. nih.gov Rhodium-catalyzed MCRs involving aldehydes, aminopyrazoles, and sulfoxonium ylides have also been developed, proving effective for aldehydes with electron-donating groups, heteroaryls, and haloaryls. nih.govmdpi.com

Another approach involves a pseudo-multicomponent reaction catalyzed by iodine, starting from aroylacetonitriles and sulphonyl hydrazine, which allows for the synthesis of 5-amino-2,7-diarylpyrazolo[1,5-a]pyrimidines. nih.gov These MCR protocols offer significant advantages in terms of efficiency and the ability to create highly substituted derivatives in a single step. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become indispensable for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov

Palladium-catalyzed reactions are prominently used for introducing aryl, heteroaryl, and other functionalities onto the pyrazolo[1,5-a]pyrimidine core. nih.gov The Suzuki-Miyaura coupling, for instance, is frequently employed to attach aryl or heteroaryl groups at specific positions, which is crucial for modulating the biological properties of the resulting molecules. nih.govresearchgate.net

A significant advancement is the direct C-H/C-H cross-coupling, which avoids the need for pre-functionalized starting materials. rsc.orgrsc.org Using a catalytic system of Pd(OAc)₂ with an oxidant like AgOAc, direct and regioselective C7-heteroarylation of pyrazolo[1,5-a]pyrimidines with various five-membered heteroarenes such as thiophenes, thiazoles, and furans has been achieved. rsc.orgrsc.org This method is highly step- and atom-economical. rsc.org Intramolecular palladium-catalyzed dehydrogenative coupling has also been developed to synthesize fused pyrazolo[1,5-a]pyrimidines from readily available substrates under mild conditions. acs.orgnih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst/ReagentsCoupling PartnersKey FeatureReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃Halogenated Pyrazolo[1,5-a]pyrimidine + Boronic Acid/EsterForms C-C bonds to introduce aryl/heteroaryl groups. nih.govresearchgate.net
Direct C-H/C-H Cross-CouplingPd(OAc)₂, AgOAcPyrazolo[1,5-a]pyrimidine + Five-membered HeteroarenesAvoids pre-functionalization, regioselective at C7. rsc.orgrsc.org
Intramolecular Dehydrogenative CouplingPdCl₂2-Arylacetaldehyde + Azole-amineForms fused pyrazolo[1,5-a]pyrimidine systems. acs.orgnih.gov

Copper-catalyzed reactions offer a complementary and often more cost-effective approach to functionalizing pyrazolo[1,5-a]pyrimidines. A notable application is the copper(I)-catalyzed 1,3-dipolar cycloaddition reaction, also known as "click chemistry," to synthesize triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids. nih.govnih.gov This method is highly efficient, often accelerated by microwave irradiation, and proceeds with high specificity and biocompatibility. nih.gov

Furthermore, a one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines has been developed via a Cu(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles. acs.orgthieme-connect.de This process involves the in situ formation of α,β-unsaturated ketones through a radical mechanism, followed by cyclization. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for functionalizing the pyrazolo[1,5-a]pyrimidine core, particularly at the electrophilic C5 and C7 positions. nih.gov This reaction allows for the introduction of a wide variety of nucleophiles, which is a key strategy in medicinal chemistry for modifying the properties of the scaffold. nih.gov

The process typically involves starting with a halogenated precursor, such as 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. mdpi.com The chlorine atom at the C7 position is significantly more reactive, allowing for selective substitution. mdpi.com A variety of nucleophiles, including aromatic amines, alkylamines, cycloalkylamines, and alkoxides, have been successfully employed to create diverse libraries of substituted pyrazolo[1,5-a]pyrimidines. nih.gov For example, reacting the dichloro-intermediate with morpholine (B109124) in the presence of a base like potassium carbonate selectively yields the 7-morpholino substituted product. nih.govmdpi.com

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of pyrazolo[1,5-a]pyrimidines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. bme.hu

Several strategies have been employed to make these syntheses more environmentally benign:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. nih.govrsc.org It is particularly effective in multicomponent reactions and copper-catalyzed click chemistry for this scaffold. nih.govnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and reduces the use of often hazardous and volatile organic compounds. The synthesis of β-enaminone precursors for pyrazolo[1,5-a]pyrimidines has been achieved under solvent-free microwave conditions. rsc.org

Use of Greener Solvents: When solvents are necessary, the focus shifts to using environmentally friendly options like water or aqueous ethanol (B145695). bme.humdpi.com For instance, a green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives utilizes ultrasonic irradiation in aqueous ethanol. bme.hu

Catalysis: The use of catalysts, especially reusable ones like magnetic nanoparticles, aligns with green chemistry principles by increasing reaction efficiency and reducing waste. mdpi.com Palladium-catalyzed C-H activation reactions are also considered green as they improve atom economy by avoiding pre-functionalized substrates. nih.gov

Ultrasonic Irradiation Applications

The application of ultrasonic irradiation has emerged as a green and efficient methodology for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This technique utilizes the energy of acoustic cavitation to promote chemical reactions, often leading to shorter reaction times, milder conditions, and improved yields compared to conventional heating methods.

One study highlights a green synthetic route for diversely substituted pyrazolo[1,5-a]pyrimidines by reacting formylated active proton compounds with a carboxylate-substituted 3-aminopyrazole (B16455) under ultrasonic irradiation. eurjchem.com This method employs an aqueous ethanol medium and a mild acid catalyst, underscoring its environmentally friendly nature. eurjchem.com The reactions are typically carried out by sonicating the reaction mixture with an ultrasonic probe at a programmed temperature, which is reached within minutes of sonication. researchgate.net

Another investigation into the synthesis of pyrazolo[1,5-a]pyrimidines via an ultrasonic sonochemical method involved the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol. researchgate.net This approach demonstrated significant advantages, including a simple procedure, easy work-up, mild conditions, remarkably short reaction times (5 minutes), and good to excellent yields (61-98%). researchgate.net

The following table summarizes representative examples of pyrazolo[1,5-a]pyrimidine synthesis using ultrasonic irradiation.

Reactant 1Reactant 2Solvent/CatalystTimeYield (%)Reference
Formylated active proton compoundsCarboxylate substituted-3-aminopyrazoleAqueous Ethanol / Mild AcidNot SpecifiedNot Specified eurjchem.com
4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones3-Amino-5-methyl-1H-pyrazoleEthanol5 min61-98 researchgate.net
Aromatic aldehydes and pyruvic acid5-Aminopyrazole-4-carbonitrile (2 equiv.)Acetic Acid90 minNot Specified semanticscholar.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its analogues. This technique utilizes microwave energy to rapidly heat the reaction mixture, often resulting in dramatic reductions in reaction times and improved yields compared to conventional heating methods.

A key application of microwave irradiation is in the cyclocondensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents. nih.gov For instance, the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been achieved by the microwave-assisted reaction of 3-methyl-1H-pyrazol-5-amine with β-enaminones. rsc.org In some cases, this reaction can be performed under solvent-free conditions, further enhancing its green credentials. rsc.org

The following table presents examples of microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

ReactantsConditionsTimeYield (%)Reference
β-enaminones and 3-methyl-1H-pyrazol-5-amineSolvent-free, 180 °CNot Specified88-96 rsc.org
5-aminopyrazole and 2-arylmalondialdehydes170 °C10 min>80 researchgate.net
β-enaminones and NH-3-aminopyrazoles followed by formylationMicrowave-assistedNot SpecifiedGood yields researchgate.net

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a significant goal in green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. The synthesis of pyrazolo[1,5-a]pyrimidines has been successfully adapted to solvent-free conditions, often in conjunction with microwave irradiation.

For example, the synthesis of 7-aryl-2-methylpyrazolo[1,5-a]pyrimidines was achieved through a solvent-free condensation reaction of β-enaminones with 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C. rsc.org This method provided the desired products in high yields (88-96%). rsc.org The initial preparation of the β-enaminone precursors from methyl ketones and N,N-dimethylformamide-dimethylacetal (DMF-DMA) could also be conducted under solvent-free microwave conditions. rsc.org

Another example involves the microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions to regioselectively synthesize functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov This approach not only avoids the use of solvents but also leads to high yields and purity of the products in a short reaction time. nih.gov However, it is noteworthy that not all reactions are amenable to solvent-free conditions, as demonstrated by the unsuccessful attempts to synthesize 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones from 3-substituted-5-amino-1H-pyrazoles and 2-acetylbutyrolactone (B121156) under these conditions. nih.gov

ReactantsConditionsYield (%)Reference
β-enaminones and 3-methyl-1H-pyrazol-5-amineMicrowave, 180 °C88-96 rsc.org
3-Oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazolesMicrowave-assistedHigh nih.gov
Methyl ketones and DMF-DMAMicrowave, 160 °C83-97 rsc.org

Post-Functionalization and Diversification Strategies

Post-functionalization of the pre-formed pyrazolo[1,5-a]pyrimidine scaffold is a crucial strategy for generating libraries of analogues for structure-activity relationship (SAR) studies. The versatile heterocyclic structure allows for extensive functionalization to optimize pharmacological properties. nih.gov

A common approach for the diversification of 2-methylpyrazolo[1,5-a]pyrimidine derivatives involves a multi-step sequence starting from 5-amino-3-methylpyrazole. nih.gov This precursor is first reacted with diethyl malonate to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov Subsequent chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a key intermediate for further functionalization. nih.gov

The chlorine atom at position 7 is particularly reactive towards nucleophilic substitution, allowing for the selective introduction of various substituents. nih.gov For instance, reaction with morpholine in the presence of potassium carbonate selectively yields 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine. nih.gov The remaining chlorine atom at position 5 can then be displaced through coupling reactions such as the Buchwald-Hartwig or Suzuki reactions, enabling the introduction of a wide range of aryl and heteroaryl groups. nih.gov

The pyrazolo[1,5-a]pyrimidine core can also be modified through aromatic substitution reactions like nitration, halogenation, and formylation, primarily at position 3. rsc.org These functionalized derivatives can serve as building blocks for the synthesis of more complex molecules. For example, 7-(aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives can be synthesized, and the carbonitrile group can be further transformed into amidoximes, carboxamides, or cyclized to form oxadiazoles. researchgate.net

Structural Characterization and Tautomerism Studies of 2 Methylpyrazolo 1,5 a Pyrimidin 7 4h One Derivatives

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of molecules in the solid state. For derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, this technique has been crucial in unambiguously confirming molecular connectivity, stereochemistry, and intermolecular interactions, such as hydrogen bonding.

Studies have successfully employed single-crystal X-ray diffraction to analyze various derivatives. For instance, the structure of 3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one was verified by single crystal X-ray diffraction, providing clear evidence of its solid-state conformation. nih.gov The analysis of crystal packing reveals insights into intermolecular forces, including π–π stacking interactions between pyrazole (B372694) and pyrimidine (B1678525) rings and other interactions involving substituents. researchgate.net The crystallographic data for one such derivative, 2,5-dimethyl-7-trichloromethylpyrazolo[1,5-a]pyrimidine, has been visualized using an Oak Ridge Thermal-Ellipsoid Plot (ORTEP), offering a detailed graphical representation of the molecule's atomic arrangement and thermal vibrations. researchgate.net

The data obtained from these analyses, such as bond lengths and angles, are fundamental for understanding the electronic distribution and stability of the molecule. For example, the measured C=O bond length in one derivative was found to be 1.23 ± 0.01 Å, which is consistent with a typical sp2 hybridized carbon-oxygen double bond and significantly different from the 1.36 Å expected for a phenolic C–O bond. nih.gov This distinction is vital for identifying the predominant tautomeric form in the crystal lattice.

Table 1: Selected X-ray Crystallographic Data for a 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one Derivative.
ParameterValueSignificance
Compound3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-oneSubject of analysis nih.gov
Database IDCCDC 2034666Cambridge Structural Database reference nih.gov
C=O Bond Length1.23 ± 0.01 ÅConfirms the presence of a ketone group, indicative of the 7(4H)-one tautomer nih.gov
Temperature100 KData collection temperature acs.org

Determination of Dominant Tautomeric Forms

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core can exist in several prototropic tautomeric forms, primarily the NH and OH forms. nih.govresearchgate.net The identification of the dominant tautomer is critical as different forms can exhibit distinct chemical and biological properties. X-ray crystallography is a powerful tool for this determination in the solid state.

For the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, three plausible tautomers are often considered. nih.gov Crystallographic studies have unequivocally shown that the 7(4H)-one tautomer, which contains a ketone group at position 7 and a proton on the pyrimidine ring nitrogen (N4), is the dominant form in the crystalline state for several derivatives. nih.gov The electron density maps from X-ray diffraction clearly locate the hydrogen atom on N4 and confirm the double-bond character of the C7=O group. nih.gov This finding is crucial for accurately representing the molecule's structure and understanding its hydrogen bonding capabilities. nih.gov In contrast, methylation studies where an O-methyl group is introduced force the molecule into a different tautomeric form, while N-methylation can lock it into the 7(4H)-one form but removes its hydrogen bond donating ability. acs.org

Spectroscopic Methods for Structural Confirmation

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming structures in solution and providing complementary data.

NMR Spectroscopy is widely used for the structural characterization of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

¹H NMR spectra provide information about the chemical environment of protons. For 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, a characteristic signal appears at δ 12.16 (s, 1H), attributed to the N-H proton, while the methyl group protons appear at δ 2.32 (s, 3H). acs.org The presence and chemical shift of the N-H proton are often indicative of the dominant tautomer in solution.

¹³C NMR spectroscopy reveals the carbon framework. In the same derivative, signals at δ 155.9 and δ 94.9 are assigned to the C=O and C5 carbons, respectively. acs.org The chemical shift of the C7 carbon provides strong evidence for the carbonyl group of the 7(4H)-one tautomer. bme.hu

Infrared (IR) Spectroscopy is used to identify functional groups. The IR spectrum of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative typically shows characteristic absorption bands for the N-H and C=O stretching vibrations. For example, bands observed at 3244 cm⁻¹ and 1655 cm⁻¹ are assigned to the NH and carbonyl groups, respectively, further confirming the 7(4H)-one structure. bme.hu

Mass Spectrometry (MS) confirms the molecular weight of the synthesized compounds. Low-resolution mass spectrometry (LRMS) using electrospray ionization (ESI) for 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one shows a peak at m/z 302 [M+H]⁺, corresponding to the protonated molecule and confirming its molecular mass. acs.org

Table 2: Representative Spectroscopic Data for this compound Derivatives.
TechniqueCompoundKey Data PointsReference
¹H NMR (300 MHz, DMSO-d6)2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-oneδ 12.16 (s, 1H, NH), 5.92 (s, 1H, C5-H), 2.32 (s, 3H, CH₃) acs.org
¹³C NMR (75 MHz, DMSO-d6)2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-oneδ 155.9 (C=O), 151.0, 150.4, 94.9 (C5), 13.1 (CH₃) acs.org
IRPyrazolo[1,5-a]pyrimidin-7(4H)-one derivative3244 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O stretch) bme.hu
LRMS (ESI)2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-onem/z 302 [M+H]⁺ acs.org

Computational Chemistry Approaches in the Investigation of 2 Methylpyrazolo 1,5 a Pyrimidin 7 4h One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. It has been extensively applied to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold to understand its intrinsic electronic characteristics and predict its behavior in chemical reactions.

DFT calculations are pivotal in determining the ground-state electronic structure and optimizing the molecular geometry of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives. Theoretical studies on related 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines have utilized DFT to analyze how different electron-donating (EDG) and electron-withdrawing groups (EWG) at position 7 influence the electronic properties of the entire molecule. rsc.org These calculations reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. rsc.org

The geometry of the pyrazolo[1,5-a]pyrimidine ring system is shown to be essentially planar, a feature that is consistently confirmed by both DFT calculations and experimental X-ray crystallography. nih.gov The planarity of the fused ring system has significant implications for its aromaticity and interaction with biological targets.

Table 1: Calculated Electronic Properties of a 7-Substituted Pyrazolo[1,5-a]pyrimidine Derivative (Note: Data is illustrative of typical DFT calculation outputs for this class of compounds)

Parameter Value (eV)
HOMO Energy -7.165
LUMO Energy -2.154

This interactive table is based on representative data from DFT calculations on similar heterocyclic systems. nih.gov

The electronic parameters derived from DFT calculations, such as the HOMO and LUMO energies, are crucial for predicting the reactivity of 2-methylpyrazolo[1,5-a]pyrimidine systems. The HOMO, representing the ability to donate an electron, is often localized on the electron-rich pyrazole (B372694) moiety, while the LUMO, indicating the ability to accept an electron, is typically distributed across the pyrimidine (B1678525) ring. The energy and distribution of these frontier molecular orbitals allow for the prediction of sites susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and have been used to understand the outcomes of chemical reactions involving the pyrazolo[1,5-a]pyrimidine core. nih.gov For instance, the strong reactivity of the chlorine atom at position 7 in nucleophilic substitution reactions has been rationalized through these computational approaches. acs.org

The 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold can exist in several tautomeric forms, which can significantly influence its chemical and biological properties. The core structure has three plausible tautomers: the 7(4H)-one form (keto), the pyrimidin-7-ol form (enol), and a zwitterionic form. nih.govdergipark.org.tr

While experimental methods like X-ray crystallography have confirmed that the 7(4H)-one tautomer is dominant in the solid state for certain derivatives, computational methods are essential for evaluating the relative stabilities of all possible tautomers in different environments (gas phase and in solution). nih.govdergipark.org.tr DFT calculations allow for the optimization of each tautomer's geometry and the calculation of their relative energies. These studies on related pyrimidine systems have shown that the choice of functional and basis set, as well as the inclusion of solvent effects (often through models like the Polarizable Continuum Model, PCM), is critical for accurately predicting the tautomeric equilibrium. mdpi.commdpi.com For similar heterocyclic systems, it has been demonstrated that the relative stability of tautomers can be finely tuned by substituents and the polarity of the solvent. nih.govjocpr.com

Figure 1: Plausible Tautomers of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core (Image depicting the keto, enol, and zwitterionic forms of the core structure)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of 2-methylpyrazolo[1,5-a]pyrimidine systems, such as their absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. This approach allows for the calculation of excited-state properties, providing insights that are directly comparable to experimental UV-Vis absorption and fluorescence spectra. rsc.org

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a protein target.

Numerous studies have employed molecular docking to investigate the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks). nih.gov These simulations place the ligand into the active site of the protein and calculate a docking score, which estimates the binding affinity.

The results of these docking studies provide detailed models of the ligand-protein interactions. They can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. For example, docking studies have shown that the pyrazolo[1,5-a]pyrimidine scaffold is essential for forming hydrogen bond interactions with key residues in the hinge region of kinase active sites, such as Met592 in TRKA. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Table 2: Representative Molecular Docking Results for a Pyrazolo[1,5-a]pyrimidine Derivative (Note: Data is illustrative and compiled from typical docking studies on this scaffold)

Protein Target PDB ID Binding Energy (kcal/mol) Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2) - -8.5 LEU83, GLU81, LYS33
Tropomyosin Receptor Kinase A (TRKA) - -9.2 MET592, ASP668, GLY595

This interactive table is based on representative data from molecular docking studies.

Structure Activity Relationship Sar Investigations of 2 Methylpyrazolo 1,5 a Pyrimidin 7 4h One Analogues

Positional Substitution Effects on Biological Activity (C2, C3, C5, C6, C7)

Systematic modifications around the 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one core have revealed that the nature and position of substituents play a critical role in determining the biological potency and selectivity of these analogues.

C2 Position: The methyl group at the C2 position is a common feature in many active analogues. However, modifications at this position have been explored. For instance, in the pursuit of PI3Kδ inhibitors, various amine substituents were introduced at the C2 position. mdpi.com It was found that compounds with a methylene (B1212753) bridge at C2 tended to show better potency than those with a carbonyl group at the same position, particularly for compounds lacking a hydrogen bond donor in the substituent. mdpi.com Conversely, for antitubercular activity, replacing the C2-phenyl group of an analogue with a hydroxyl or amino group was also investigated. acs.org

C3 Position: The C3 position is crucial for modulating activity against various targets. SAR analyses for kinase inhibitors have shown that small hydrophobic groups at this position can enhance binding to the ATP pocket. nih.gov In the context of antitubercular activity, the presence of an aromatic ring at C3 was found to be necessary. nih.gov Specifically, the removal of a phenyl group at this position (analogue P21) resulted in a complete loss of antitubercular activity. nih.gov Furthermore, bromination at the C3 position is a common synthetic strategy to introduce further diversity. researchgate.net For Trk kinase inhibitors, introducing an amide or carboxamide bond at the C3 position has been shown to result in potent inhibition, often in the nanomolar range. mdpi.com

C5 Position: The C5 position has been identified as a critical determinant of potency for several biological targets. For Pim-1 kinase inhibitors, the substituent at the C5 position was found to be more important than the one at C3. biorxiv.org Similarly, for Trk inhibitors, substitution with a pyrrolidine (B122466) ring, especially one bearing electronegative groups like fluorine, enhances inhibitory activity. mdpi.com In the development of antitubercular agents, introducing electron-withdrawing groups at C5, such as in 3,4-difluoro (P19) or 3,4-dichloro (P20) substituted phenyl rings, was favorable for activity. nih.govnih.gov This improvement was attributed to reduced protein binding. nih.gov

C6 Position: The C6 position has been shown to tolerate substitutions that can influence activity. For instance, substituting fluorine at the C6 position contributed to maximizing the activity of certain Trk inhibitors. mdpi.com In another study, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone (B121156) led to the formation of 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones, demonstrating that this position is synthetically accessible for modification. nih.gov Bromination studies have also shown that substitution can occur at C6, leading to 3,6-dibromo species. researchgate.net

C7 Position: The C7 position is frequently substituted to modulate the physicochemical and biological properties of the scaffold. The chlorine atom at C7 is noted for its high reactivity, allowing for selective nucleophilic substitution. evitachem.comnih.gov For PI3Kδ inhibitors, a morpholine (B109124) group at C7 was found to be crucial for interacting with the catalytic site of the enzyme. researchgate.net In antitubercular analogues, methylation of the 7-oxo group (to give an O-Me group) or the N4-position (to give an N-Me group) led to a loss of activity, highlighting the importance of the tautomeric 7(4H)-one form and its hydrogen bond donating capability for this specific biological target. nih.gov

Table 1: Summary of Positional Substitution Effects on Biological Activity
PositionFavorable Substitutions/FeaturesUnfavorable Substitutions/FeaturesBiological Target/ActivityReference
C2Methylene bridge, Amine substituentsCarbonyl group (in some contexts)PI3Kδ Inhibition mdpi.com
C3Small hydrophobic groups, Aromatic rings, Amide/Carboxamide bondsRemoval of aromatic ringKinase Inhibition, Antitubercular, Trk Inhibition nih.govnih.govmdpi.com
C5Pyrrolidine (especially fluorinated), Phenyl with EWGs (e.g., 3,4-difluoro, 3,4-dichloro)Trk Inhibition, Pim-1 Inhibition, Antitubercular nih.govmdpi.combiorxiv.org
C6Fluorine, 2-hydroxyethylTrk Inhibition, General nih.govmdpi.com
C7Morpholine, Unsubstituted Oxo group (for H-bonding)O-Methyl, N4-MethylPI3Kδ Inhibition, Antitubercular nih.govresearchgate.net

Role of Electron-Donating and Electron-Withdrawing Groups in Modulating Activity

The electronic nature of the substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) ring system plays a pivotal role in modulating biological activity. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly impact target affinity and pharmacokinetic properties.

Research has shown that for certain anticancer applications, the substitution of an EDG, such as a 5-indolyl group, increases the activity against cancer cells. nih.gov In the synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines, the electronic properties of the aromatic amines are crucial; amines coupled to EDGs react under milder conditions to give high yields, whereas those bearing EWGs require stronger basic conditions. nih.gov

Conversely, EWGs have been found to be beneficial in other contexts. SAR analyses on kinase inhibitors have indicated that EWGs at the C5 position can improve antibacterial activity. nih.gov This was corroborated in studies on antitubercular agents, where phenyl rings at the C5 position substituted with EWGs like fluoro or chloro groups (e.g., 3,4-difluoro or 3,4-dichloro) led to compounds with favorable activity. nih.gov The trifluoromethyl group (an EWG) at certain positions has also been shown to retain activity. nih.gov The nitration of pyrazolopyrimidin-7-amines bearing EWGs in the pyrazole (B372694) ring can lead to nitration products in either the pyrimidine (B1678525) or pyrazole ring, depending on the reaction conditions. researchgate.net

Table 2: Influence of Electronic Group Type on Biological Activity
Group TypePositionEffect on ActivityExample SubstituentBiological Target/ActivityReference
Electron-Donating (EDG)C5Increased activity5-IndolylAnticancer nih.gov
Electron-Withdrawing (EWG)C5Improved activity3,4-Difluorophenyl, 3,4-DichlorophenylAntitubercular nih.gov
Electron-Withdrawing (EWG)C5Improved activityGeneral EWGsAntibacterial nih.gov
Electron-Withdrawing (EWG)C7 (on N-arylamino substituent)Requires stronger reaction conditions for synthesisGeneral EWGsSynthesis nih.gov

Pharmacophore Identification and Optimization

Pharmacophore modeling is essential for identifying the key structural features required for the biological activity of this compound analogues and for guiding the rational design of more potent and selective compounds. nih.govresearchgate.net

Key pharmacophoric features identified for antitubercular activity include:

An aromatic ring at both the C3 and C5 positions: The removal of the phenyl group at C3 resulted in a loss of activity, confirming the necessity of this feature. nih.gov

The 7(4H)-one tautomer: The hydrogen bond donating capability of the N4-H and the C7-OH (in its enol form) is crucial. Methylation at either the N4 or O7 position, which locks the tautomeric form and removes the hydrogen bond donor, leads to inactive compounds. nih.gov

For kinase inhibition, the pharmacophoric requirements often involve specific interactions with the ATP-binding site:

Hinge-binding motif: The pyrazolo[1,5-a]pyrimidine moiety itself is often essential for forming hydrogen bonds with the hinge region of the kinase. mdpi.combiorxiv.org

Substituents at C3 and C5: These are critical for achieving potency and selectivity. For Trk inhibitors, an amide or carboxamide at C3 and a substituted pyrrolidine at C5 are key elements. mdpi.com For CK2 inhibitors, a carboxylic acid group on the C3-phenyl substituent pointing towards the back pocket of the kinase was found to be crucial for potency. biorxiv.org

Substituent at C7: For PI3Kδ inhibitors, a morpholine group at C7 is a key feature for interacting with the catalytic site. researchgate.net

Mechanistic Insights into the Biological Activity of 2 Methylpyrazolo 1,5 a Pyrimidin 7 4h One Derivatives

Enzyme Inhibition Mechanisms

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a fused bicyclic system incorporating pyrazole (B372694) and pyrimidine (B1678525) rings, is recognized as a "privileged structure" in medicinal chemistry. nih.gov Derivatives of this core, particularly those related to 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, have been extensively investigated as inhibitors of various enzymes, demonstrating a broad range of biological activities. nih.gov Their therapeutic potential often stems from their ability to act as bioisosteres of adenine (B156593), allowing them to interact with the ATP-binding sites of enzymes, particularly protein kinases. ssrn.com

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is frequently implicated in diseases like cancer. rsc.org The pyrazolo[1,5-a]pyrimidine framework has proven to be a versatile template for designing potent and selective protein kinase inhibitors. nih.govrsc.org These compounds can function as ATP-competitive or allosteric inhibitors, and their structure-activity relationships (SAR) have been widely studied to optimize their pharmacological profiles against specific kinase targets. nih.govrsc.org

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in critical cellular processes such as cell growth, proliferation, and survival. nih.govnih.gov The delta isoform, PI3Kδ, is primarily expressed in hematopoietic cells, making it an attractive target for inflammatory and autoimmune diseases. researchgate.netresearchgate.net

Researchers have synthesized and evaluated libraries of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives as selective PI3Kδ inhibitors. nih.govnih.gov SAR studies revealed that modifications at various positions of the pyrazolo[1,5-a]pyrimidine core are crucial for both potency and selectivity. nih.govmdpi.com For instance, a series of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine yielded potent and selective inhibitors of PI3Kδ, with IC50 values in the nanomolar range. nih.govnih.gov

One of the most potent compounds identified is CPL302415, which demonstrated an IC50 value of 18 nM for PI3Kδ. nih.govnih.gov This compound also showed high selectivity against other PI3K isoforms. nih.govnih.gov Docking studies suggest these inhibitors bind to the ATP-binding site of the p110δ catalytic subunit. researchgate.netmdpi.com The pyrazolo[1,5-a]pyrimidine core typically acts as the hinge-binding moiety. ssrn.com

Inhibitory Activity of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives against PI3Kδ
CompoundSubstituentsPI3Kδ IC50 (µM)PI3Kα IC50 (µM)Selectivity (α/δ)Reference
5R1 = 2-methylbenzimidazol-1-yl3.5635.19.9 nih.gov
CPL302415 (6)2-(difluoromethyl)-1H-benzimidazole and other modifications0.0181.42279 nih.govresearchgate.netnih.gov
11Modifications at C(2) and C(5) positions0.052>10>192 mdpi.com
Derivative 12-difluoromethylbenzimidazole0.475-Poor nih.govmdpi.com

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, playing a role in cell cycle progression, apoptosis, and transcription. nih.govmedchemexpress.com Its dysregulation is linked to various cancers, making it a key therapeutic target. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of selective CK2 inhibitors. nih.govbiorxiv.org

Optimization of this scaffold, including strategies like macrocyclization, has led to the identification of highly potent and selective inhibitors. nih.gov One such compound, IC20 (31), exhibited high in vitro potency for CK2 with a dissociation constant (KD) of 12 nM and demonstrated excellent selectivity across the kinome. nih.govbiorxiv.org X-ray crystallography revealed that this compound binds to the ATP site in a canonical type-I binding mode. nih.gov These inhibitors typically form hydrogen bonds with the hinge region of the kinase. biorxiv.org

Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CK2
CompoundDescriptionPotency (KD or IC50)Reference
IC20 (31)Optimized acyclic pyrazolo[1,5-a]pyrimidine12 nM (KD) nih.govbiorxiv.org
IC19 (32)Macrocyclic pyrazolo[1,5-a]pyrimidine- biorxiv.orgbiorxiv.org
5f4,7-dihydro-6-nitroazolo[1,5-a]pyrimidineMicromolar IC50 mdpi.com
5h4,7-dihydro-6-nitroazolo[1,5-a]pyrimidineMicromolar IC50 mdpi.com
5k4,7-dihydro-6-nitroazolo[1,5-a]pyrimidineMicromolar IC50 mdpi.com

Checkpoint Kinase 1 (CHK1) is a key regulator in the DNA damage response pathway, and its inhibition is a strategy to sensitize cancer cells to chemotherapy. The pyrazolo[1,5-a]pyrimidine core has been successfully utilized as a template for designing potent and selective CHK1 inhibitors. nih.govresearchgate.net

Through a template-based approach, structure-activity relationship (SAR) studies on the pyrazolo[1,5-a]pyrimidine scaffold led to the development of potent inhibitors. nih.gov Modifications at the C3, C5, C6, and C7 positions of the core structure were explored to optimize potency and selectivity. nih.gov This effort resulted in the discovery of compounds like 17r, which act as potent and selective inhibitors of CHK1. nih.gov

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in regulating inflammatory responses. nih.gov The p38α isoform, in particular, is a major target for anti-inflammatory therapies. nih.gov Derivatives based on the related pyrazolo[1,5-a]pyridine (B1195680) scaffold have been identified as potent p38 kinase inhibitors. nih.govnih.gov

These inhibitors are typically ATP-competitive, binding to the hinge region of the p38 enzyme. nih.gov The mechanism can involve inducing a conformational change in the kinase that prevents ATP binding. nih.gov The development of these compounds has focused on improving metabolic stability and pharmacokinetic properties. nih.gov

Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) involved in cell survival and proliferation, making them attractive targets in oncology. The pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its potential to inhibit Pim kinases. byu.edu

While some pyrazolo[1,5-a]pyrimidine-based inhibitors developed for other kinases have shown off-target activity against Pim-1, subsequent SAR optimization has led to derivatives with notable selectivity and potency for Pim-1. biorxiv.orgbyu.edu For example, structural modifications on a pyrazolo[1,5-a]pyrimidine lead compound resulted in derivatives with significant potency and selectivity for Pim-1 over other kinases. byu.edu

Phosphodiesterase (PDE) Inhibition (e.g., PDE2A)

Derivatives of the pyrazolo[1,5-a]pyrimidine core have been identified as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of intracellular cyclic nucleotides like cAMP and cGMP. researchgate.net Specifically, inhibition of the PDE2A isoform has been explored as a therapeutic strategy for cognitive impairments in neuropsychiatric and neurodegenerative disorders. researchgate.net

One study reported the development of a novel series of pyrazolo[1,5-a]pyrimidine-based compounds as PDE2A inhibitors. These efforts led to the discovery of a potent inhibitor that, following oral administration in rats, significantly increased levels of 3',5'-cyclic guanosine (B1672433) monophosphate (cGMP) in the brain. researchgate.net Another research effort identified selective PDE2A inhibitors based on a acs.orgnih.govacs.orgtriazolo[1,5-a]pyrimidine structure, a closely related scaffold. bioworld.com Optimization of this series focused on enhancing metabolic stability and brain penetration while maintaining high potency. bioworld.com For instance, one compound demonstrated a PDE2 IC50 of 1.0 nM. bioworld.com The binding of these inhibitors is often improved through specific interactions within the PDE2 active site, such as the formation of a halogen bond with the oxygen of a tyrosine residue (Tyr827). researchgate.net

Compound SeriesTargetReported Potency (IC50)Key Interaction
acs.orgnih.govacs.orgTriazolo[1,5-a]pyrimidine Derivative [I]PDE2A1.9 nMN/A
acs.orgnih.govacs.orgTriazolo[1,5-a]pyrimidine Derivative [II]PDE2A1.0 nMN/A
acs.orgnih.govacs.orgTriazolo[1,5-a]pyrimidine Derivative 27 (DNS-8254)PDE2APotent and highly selectiveHalogen bond with Tyr827
bioworld.comresearchgate.net

Other Enzyme Targets and Binding Modes

The versatility of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold allows it to be adapted to inhibit a wide range of other enzymes, demonstrating its privileged nature in drug discovery.

Dipeptidyl Peptidase-4 (DPP-4): Novel derivatives have been characterized as potent and selective DPP-4 inhibitors, a target for anti-diabetic therapies. nih.gov Structure-based design led to compounds with significant in vitro inhibitory activity, with one derivative, compound d1, showing an IC50 of 49 nM and over 1000-fold selectivity against related enzymes DPP-8 and DPP-9. nih.gov

Phosphoinositide 3-Kinase δ (PI3Kδ): This enzyme is a key regulator of immune cell function, and its overactivity is implicated in inflammatory and autoimmune diseases. nih.govresearchgate.net A library of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives yielded highly potent and selective PI3Kδ inhibitors, with the most potent compound, CPL302253, exhibiting an IC50 of 2.8 nM. nih.govresearchgate.net The binding mode for these inhibitors often involves a critical hydrogen bond between the oxygen atom of a morpholine (B109124) group at position 7 and the Val-828 residue in the hinge region of the enzyme's ATP-binding site. mdpi.com

Histone Demethylase (KDM5): The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been optimized to produce potent and selective inhibitors of the KDM5 family of histone demethylases, which are epigenetic targets in cancer therapy. nih.govresearchgate.net A lead compound was improved through structure-based design to yield an inhibitor with enhanced cellular potency (EC50 = 0.34 μM in PC9 cells). nih.govresearchgate.net

Dihydroorotate Dehydrogenase (DHODH): In the context of antimalarial research, 7-arylaminopyrazolo[1,5-a]pyrimidine derivatives have been designed as inhibitors of Plasmodium falciparum DHODH (PfDHODH), a crucial enzyme in the parasite's pyrimidine biosynthesis pathway. nih.gov

Cellular and Molecular Target Engagement

Beyond direct enzyme inhibition, these compounds engage with cellular machinery on multiple levels, leading to diverse biological outcomes.

Interference with Cellular Processes (e.g., impaired cell survival, iron homeostasis in mycobacteria)

The biological effects of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives are often the result of their interference with fundamental cellular processes.

In the context of antitubercular activity, the mechanism can be complex and dependent on the specific analogue. nih.gov One derivative, compound 2, was shown to interfere with iron homeostasis in mycobacteria by directly binding to intracellular Fe²⁺. nih.govresearchgate.net This was confirmed by demonstrating the compound's greater efficacy under iron-limited conditions. researchgate.net However, a subsequent study on a focused library of new analogues, including the initial hit compound 1, found that their primary mechanism was not related to the disruption of iron homeostasis. acs.orgnih.gov These newer compounds did not inhibit iron uptake by Mycobacterium tuberculosis (Mtb), indicating a distinct mode of action from that of compound 2, despite their structural similarity. acs.orgnih.gov

In other contexts, these derivatives impact cell survival and proliferation. As PI3Kδ inhibitors, they regulate the differentiation, proliferation, and survival of immune cells. nih.govresearchgate.net As DPP-4 inhibitors, certain derivatives have been shown to possess low cytotoxicity and good cell viability in HepG2 cells. nih.gov

Interaction with Specific Protein Targets (e.g., FAD-dependent hydroxylase Rv1751)

A key breakthrough in understanding the antitubercular activity of a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones came from the identification of their functional, albeit indirect, target through resistance studies. acs.orgnih.gov Instead of identifying a direct inhibitory target, researchers found that resistance was consistently conferred by mutations in rv1751, a gene encoding a flavin adenine dinucleotide (FAD)-dependent hydroxylase. acs.orgnih.gov

Further investigation revealed that Rv1751 is not the inhibitory target of the compounds. Instead, the wild-type enzyme actively metabolizes and inactivates the compounds through hydroxylation. acs.orgnih.gov Therefore, the compounds act as substrates for Rv1751, and the enzyme's activity leads to their catabolism. This represents a novel mechanism where the bacterium's own enzyme detoxifies the potential drug.

Mechanisms of Resistance Development

The primary mechanism of resistance observed in Mycobacterium tuberculosis against pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives is target modification, specifically through mutations in the rv1751 gene. acs.orgnih.gov

Spontaneous resistant mutants raised against the potent antitubercular compound P19 all contained single-nucleotide polymorphisms (SNPs) that mapped to the rv1751 gene. acs.org These mutations in the FAD-dependent hydroxylase lead to a loss or reduction of the enzyme's ability to metabolize the compound, thereby allowing the compound to accumulate and exert its (still unidentified) primary inhibitory effect. acs.orgnih.gov

The level of resistance was found to correlate with the specific location of the mutation within the Rv1751 protein. acs.org Analysis of the mutations revealed distinct categories of resistance levels:

Low-level resistance: Conferred by mutations in residues distal to the predicted substrate-binding site.

Intermediate-level resistance: Caused by mutations in residues like V96 and H97.

High-level resistance: Resulting from mutations like L399W, where the residue points directly toward the substrate-binding site, likely causing a significant change in the binding affinity of the compound to the enzyme. acs.org

This resistance mechanism is distinct from that observed for the structurally similar compound 2, as mutants resistant to P19 did not show cross-resistance to compound 2, further highlighting their different modes of action. acs.org

CompoundResistance GeneMutationEffect on MIC (Fold Change vs. WT)Mechanism
P19rv1751L399WHigh (≥8-fold)Reduced catabolism of the compound
P19rv1751V96LIntermediateReduced catabolism of the compound
P19rv1751H97 (specific mutation not listed)IntermediateReduced catabolism of the compound
P19rv1751P152, L250, A434 (specific mutations not listed)LowReduced catabolism of the compound
acs.org

Preclinical Biological Evaluation and Potential Therapeutic Applications of 2 Methylpyrazolo 1,5 a Pyrimidin 7 4h One Analogues

In Vitro Biological Activity Assessments

In vitro studies have been crucial in elucidating the therapeutic potential of 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one analogues across various disease models.

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified as a promising lead for antituberculosis agents through high-throughput screening. nih.govnih.gov A focused library of analogues was synthesized to explore the structure-activity relationships (SAR) and improve potency against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net

Key findings from these studies revealed that specific structural modifications are essential for antitubercular activity. An aromatic ring at certain positions was found to be necessary. nih.gov The removal or substitution of a methyl group at another position had varied effects on potency; for instance, removing the methyl group from one analogue was detrimental, while in another it resulted in a 4-fold increase in potency. nih.gov Several synthesized compounds, such as P19 and P25, showed improved potency compared to the initial hit compound. nih.gov These promising analogues demonstrated low cytotoxicity and were active against Mtb within macrophages. nih.govresearchgate.net

Interestingly, the mechanism of action for some of these new analogues does not appear to be related to previously reported mechanisms for similar scaffolds, such as interference with iron homeostasis, cell-wall biosynthesis, or isoprene (B109036) biosynthesis. nih.govacs.org Resistance to these compounds was linked to a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751), which led to the metabolic breakdown of the compound. nih.gov

Antitubercular Activity of Selected Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues
CompoundMIC against Mtb H37Rv (7H9/ADC, µM)MIC against Mtb H37Rv (7H9/GCas, µM)Reference
P192.731.56 nih.gov
P24>5012.5 acs.org
P256.256.25 acs.org
P261.561.56 nih.gov

Data sourced from research on structure-activity relationships of pyrazolo[1,5-a]pyrimidin-7(4H)-ones. nih.govacs.org MIC (Minimum Inhibitory Concentration) values were determined in two different media: 7H9/ADC (with albumin) and 7H9/GCas (without albumin). Lower MIC values in GCas medium generally indicate lower protein binding.

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have demonstrated significant anti-proliferative efficacy against a variety of human cancer cell lines. ekb.egekb.eg Their mechanism of action is often linked to the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs) like CDK2, which are crucial for cell cycle regulation. nih.govekb.eg

Several studies have synthesized and screened new series of these compounds against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). nih.govekb.egekb.eg In one study, a derivative with a methoxy (B1213986) group substitution, compound 5b, showed promising activity against the HCT-116 cell line, with an IC50 value of 8.64 µM, which was comparable to the reference drug doxorubicin. ekb.egekb.eg Structure-activity relationship analyses indicated that the nature and position of substituents on the aryl ring significantly influence the cytotoxic potency. mdpi.comresearchgate.net For example, the introduction of a methoxy group was found to enhance anticancer activity across multiple cell lines. mdpi.com

Other research has focused on developing these compounds as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor progression. nih.gov A series of 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives showed remarkable inhibitory activity against c-Met kinase and moderate to good cytotoxicity against SH-SY5Y, MDA-MB-231, A549, and HepG2 cell lines. nih.gov

Antitumor Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogues
CompoundCancer Cell LineIC50 (µM)Reference
5bHCT-1168.64 ekb.egekb.eg
10aMDA-MB-23126.67 ± 2.56 nih.gov
10bMDA-MB-23126.83 ± 2.41 nih.gov
10fA54920.20 ± 2.04 nih.gov
10gA54921.65 ± 1.58 nih.gov
19Bel-740212.3 mdpi.com
19HT-10806.1 mdpi.com

Data from in vitro cytotoxicity assays (MTT method) against various human cancer cell lines. ekb.egekb.egnih.govmdpi.com IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Pyrazolo[1,5-a]pyrimidine analogues have emerged as potent inhibitors of the Respiratory Syncytial Virus (RSV) fusion (F) protein, a critical component for viral entry into host cells. nih.govresearchgate.net The development of small-molecule anti-RSV drugs is a significant therapeutic goal, as RSV is a major cause of lower respiratory tract infections. nih.gov

Compounds in this series, such as presatovir, feature a piperidine (B6355638) ring at the 2-position of the scaffold, which helps to establish a specific dihedral angle necessary for anti-RSV activity. nih.gov Further research led to the design of new derivatives with acyclic chains that could mimic this conformation. nih.govbohrium.com One such compound, 9c, which has a 1-methylaminopropyl moiety, demonstrated potent anti-RSV activity with an EC50 value below 1 nM, similar to presatovir. nih.gov

Another innovative approach involved creating macrocyclic pyrazolo[1,5-a]pyrimidine derivatives to constrain the molecule in its bioactive conformation. nih.gov This strategy yielded compounds like 12h, which not only showed subnanomolar activity against wild-type RSV but also maintained single-digit nanomolar potency against the drug-resistant D486N mutant. nih.gov

Antiviral Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogues against RSV
CompoundTargetEC50 (nM)Reference
9cRSV<1 nih.gov
14fRSV F protein0.15 nih.gov
12bWild-type RSV A2Low nanomolar nih.gov
12hWild-type RSV A2Subnanomolar nih.gov
12hD486N mutant RSVSingle-digit nanomolar nih.gov

Data from in vitro anti-RSV activity assays. nih.govnih.gov EC50 represents the concentration of a drug that is required for 50% of its maximum effect in vitro.

Beyond specific antiviral and antitubercular effects, the pyrazolo[1,5-a]pyrimidine scaffold has shown broader antimicrobial and anti-inflammatory activities.

Antimicrobial Activity: Several synthesized series of pyrazolo[1,5-a]pyrimidines have been screened for general antibacterial and antifungal properties, with many compounds proving to be active. nih.goveijppr.com These compounds are considered purine (B94841) analogues, which can act as antimetabolites in biochemical pathways. nih.gov Structure-activity studies on certain 7-aminopyrazolo[1,5-a]pyrimidines revealed them to be excellent anti-Candida and antibacterial agents. informahealthcare.com

Anti-inflammatory Activity: The pyrazole (B372694) nucleus is a component of well-known anti-inflammatory drugs like celecoxib. rjpbr.com Analogues of pyrazolo[1,5-a]pyrimidine have also been investigated for this property. For instance, a library of pyrazolo[1,5-a]quinazoline compounds, a related scaffold, was screened for the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com This screening identified several compounds with anti-inflammatory effects. Pharmacophore mapping and molecular modeling suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs) such as JNK3, which are involved in inflammatory signaling pathways. mdpi.com

In Vivo Efficacy Studies in Animal Models

While much of the research has been conducted in vitro, some pyrazolo[1,5-a]pyrimidine analogues have been advanced to in vivo studies in animal models to assess their therapeutic potential.

Pyrazolo[1,5-a]pyrimidines have been investigated as specific anxiolytic agents that potentially lack the side effects of benzodiazepines, such as potentiation of ethanol (B145695). nih.gov To evaluate this, analogues were tested in several different animal models for anxiety. nih.gov

The behavioral tests included:

Muricide test: An animal model for aggression and anxiety.

Approach/avoidance conflict test: A model that measures the anxiolytic effect of a compound by observing an animal's willingness to approach a rewarding stimulus that is also associated with an aversive one.

Two-chamber exploration test: A test that assesses anxiety-like behavior based on the exploratory activity of an animal in a novel environment.

The results from these behavioral studies were conflicting. nih.gov While a positive anxiolytic-like effect was observed in the muricide test, the compounds were not effective in the approach/avoidance conflict and two-chamber exploration tests. nih.gov Furthermore, receptor binding studies showed that these compounds bind to a low-affinity receptor site distinct from that of benzodiazepines. nih.gov Taken together, these findings did not provide strong support for the analogues tested as promising specific anxiolytic agents. nih.gov

Models for Cognitive Enhancement

While direct evaluation of this compound analogues in dedicated cognitive enhancement models is not extensively documented in the current literature, related studies on the broader pyrazolo[1,5-a]pyrimidine class suggest a potential for central nervous system activity. The exploration of these compounds in models of anxiety and depression, along with their interactions with key neurological targets, provides a foundation for future investigations into their cognitive-enhancing properties.

Some pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anxiolytic-like effects. nih.govnih.gov For instance, a series of 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones were synthesized and evaluated for their affinity to the GABA-A receptor, a key target for anxiolytic drugs. nih.gov One compound from this series demonstrated anxiolytic-like effects in preliminary pharmacological studies. nih.gov However, other studies on pyrazolo[1,5-a]pyrimidines have yielded conflicting results in different animal models of anxiety, such as the muricide, approach/avoidance conflict, and two-chamber exploration tests. nih.gov These compounds showed a low affinity for the benzodiazepine (B76468) receptor site and did not potentiate the binding of flunitrazepam, suggesting a mechanism of action distinct from classical benzodiazepines. nih.gov

In addition to anxiolytic potential, some thiazolo[5,4-d]pyrimidine (B3050601) derivatives, which are structurally related to pyrazolo[1,5-a]pyrimidines, have shown antidepressant-like activity in preclinical models. In studies using the forced swimming test and the tail suspension test in mice, a dual adenosine (B11128) A1/A2A receptor antagonist from this class showed an antidepressant-like effect comparable to the reference drug amitriptyline. mdpi.com

Furthermore, certain pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their potential in treating Alzheimer's disease by targeting enzymes involved in neurotransmitter metabolism. In one study, N-phenyl-pyrazolo[1,5-a]pyrimidine derivatives were assessed for their inhibitory effects on α-amylase, α-glucosidase, and β-glucosidase, with one analogue showing the highest inhibitory activity. semanticscholar.org Inhibition of these enzymes is a therapeutic strategy for managing hyperglycemia, which has been linked to cognitive decline.

Models for Antitumor Response

The antitumor potential of this compound and its analogues has been a significant area of research. These compounds have demonstrated notable activity against a variety of cancer cell lines, often through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. nih.gov

The antiproliferative activity of these compounds has been evaluated in numerous in vitro models. For example, a novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles was tested against the human colon tumor cell line (HCT116), with one compound displaying exceptionally high activity with an IC50 value of 0.0020 μM. eurjchem.com In another study, a series of novel nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives, which share a similar heterocyclic core, were tested against HT-1080 and Bel-7402 cancer cell lines, with the most potent compound showing IC50 values of 6.1 μM and 12.3 μM, respectively. nih.gov

Furthermore, a library of 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines was screened for anticancer activity against the A2780 ovarian cancer cell line. byu.edu The most active compound, 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole, exhibited an EC50 value of 0.9 μM. byu.edu This compound was also found to be selectively active against the MCF-7 and MDA-MB-468 breast cancer cell lines in the NCI-60 screen. byu.edu

The mechanism of antitumor action for many of these analogues is attributed to their ability to inhibit specific protein kinases. For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (Trks), which are therapeutic targets in solid tumors. mdpi.com One such derivative demonstrated potent enzymatic inhibition against TrkA with an IC50 value of 0.087 μM and also showed robust antiproliferative activity against the KM12 cancer cell line with an IC50 of 0.82 μM. mdpi.com Other kinases targeted by this class of compounds include c-Src kinase, which when inhibited, showed in vivo efficacy in a middle cerebral artery occlusion model in rats, suggesting a potential role in mitigating ischemic damage. researchgate.net

Compound AnalogueCancer Cell LineActivity (IC50/EC50 in µM)Reference
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivativeHCT116 (Colon)0.0020 eurjchem.com
nih.govmdpi.comnih.govTriazolo[1,5-a]pyrimidine derivativeHT-1080 (Fibrosarcoma)6.1 nih.gov
nih.govmdpi.comnih.govTriazolo[1,5-a]pyrimidine derivativeBel-7402 (Hepatocellular carcinoma)12.3 nih.gov
2-(Pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazoleA2780 (Ovarian)0.9 byu.edu
7-Aryl-3-substituted pyrazolo[1,5-a]pyrimidine analogueKM12 (Colon)0.82 mdpi.com
7-Aryl-3-substituted pyrazolo[1,5-a]pyrimidine analogueEKVX (Non-small cell lung)4.13 mdpi.com

Q & A

Q. What are the standard synthetic routes for 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one?

The compound is synthesized via cyclocondensation reactions. A common two-step method involves:

Step 1 : Reacting methyl ketones (e.g., 3-amino-4-phenylpyrazole) with dimethyl acetylenedicarboxylate (DMAD) in acetic acid under reflux to form intermediates.

Step 2 : Cyclization under optimized conditions (e.g., aqueous-alcohol media with KHSO₄ under ultrasonic irradiation) to yield the target compound. Yields range from 40% to 85%, depending on substituents and reaction conditions .

Q. How are NMR and IR spectroscopy employed to confirm the structure of this compound derivatives?

  • ¹H NMR : NH protons appear as broad singlets (δ 9.51–12.44 ppm), while aromatic protons resonate between δ 6.00–8.88 ppm. Methyl groups are observed at δ 2.34–2.53 ppm .
  • ¹³C NMR : Carbonyl carbons are detected at δ 157.8–167.0 ppm, and aromatic carbons at δ 124.5–141.6 ppm .
  • IR : Characteristic bands include NH stretches (3244–3423 cm⁻¹) and carbonyl stretches (1651–1670 cm⁻¹) .

Q. What biological activities have been reported for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives?

  • Anticancer activity : Derivatives like AG-270 (a MAT2A inhibitor) show promise in tumors with MTAP deletion .
  • Fatty acid transport inhibition : Compounds like Grassofermata block fatty acid uptake in glioblastoma cells .
  • Antimycobacterial activity : Substituted derivatives exhibit moderate activity against Mycobacterium tuberculosis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Solvent optimization : Aqueous-alcohol media enhance conversion rates compared to pure organic solvents .
  • Catalyst selection : Ultrasonic irradiation with KHSO₄ improves reaction efficiency (yields up to 85%) .
  • Green chemistry : Recoverable byproducts (methanol, dimethylamine) reduce waste, achieving atom economies of 40–53% .

Q. What advanced techniques are used to analyze photophysical properties of these compounds?

  • Time-dependent density functional theory (TD-DFT) : Predicts absorption/emission spectra, validated experimentally .
  • Solid-state fluorescence : Measures quantum yields in crystalline phases, revealing aggregation-induced emission (AIE) effects .
  • HRMS : Confirms molecular ions (e.g., [M+H]⁺ at m/z 253.1207–390.1051) with precision (<5 ppm error) .

Q. How can contradictions in spectral data between computational and experimental results be resolved?

  • Hybrid functional calibration : Adjust DFT parameters (e.g., B3LYP/6-31G*) to align calculated NMR shifts with experimental values .
  • Solvent correction : Account for solvent effects (e.g., CDCl₃ vs. CD₃OD) in computational models .

Q. What computational methods aid in understanding the electronic properties of these heterocycles?

  • Frontier molecular orbital (FMO) analysis : Identifies HOMO-LUMO gaps (e.g., 3.2–4.1 eV) to predict reactivity .
  • Electrostatic potential maps : Visualize electron-deficient regions for electrophilic substitution sites .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Substituent tuning : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability and target binding .
  • Hybridization : Conjugation with triazole or glycosyl moieties enhances solubility and pharmacokinetics .

Q. What is the role of protic solvents in the synthesis mechanism?

Protic solvents (e.g., acetic acid) facilitate proton transfer during cyclization, stabilizing intermediates and accelerating ring closure. This is confirmed by ¹H NMR monitoring of OH proton shifts (δ 12.44 ppm) in intermediates .

Q. How can green chemistry principles be applied to scale up synthesis?

  • Solvent recovery : Methanol and water byproducts are distilled and reused .
  • Catalyst-free reactions : Avoid transition metals to reduce purification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.